molecular formula C11H10FN3OS B6054769 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone

1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone

Cat. No. B6054769
M. Wt: 251.28 g/mol
InChI Key: GTXVMBJPEOMMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone, also known as FFAE, is a thiazole compound that has been extensively studied for its biochemical and physiological effects. FFAE is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various signaling pathways. The inhibition of GSK-3 by FFAE has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone is a potent inhibitor of GSK-3, which is a serine/threonine kinase involved in various signaling pathways. GSK-3 plays a crucial role in the regulation of glycogen metabolism, gene transcription, cell proliferation, and apoptosis. The inhibition of GSK-3 by 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which has been implicated in various diseases.
Biochemical and Physiological Effects:
1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of phosphorylated tau and decrease the levels of amyloid beta in animal models of Alzheimer's disease. 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has also been shown to increase the levels of dopamine and decrease the levels of α-synuclein in animal models of Parkinson's disease. 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has anti-inflammatory effects and has been shown to decrease the levels of pro-inflammatory cytokines in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various signaling pathways. 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone is also stable and easy to synthesize, which makes it readily available for lab experiments. However, 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has some limitations as well. It has poor solubility in water, which makes it difficult to use in aqueous solutions. 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone also has low bioavailability, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone. One potential direction is the development of more potent and selective inhibitors of GSK-3 based on the structure of 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone. Another direction is the investigation of the potential therapeutic applications of 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone in other diseases, such as cancer and diabetes. Further studies are also needed to determine the optimal dosage and administration of 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone for potential therapeutic applications.

Synthesis Methods

1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone can be synthesized by a multi-step process involving the condensation of 2-fluoroaniline and thioacetamide followed by cyclization and subsequent reaction with ethyl chloroacetate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease by inhibiting GSK-3, which is involved in the pathogenesis of these diseases. 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has also been shown to have anti-inflammatory effects and potential applications in the treatment of inflammatory bowel disease.

properties

IUPAC Name

1-[4-amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-6(16)9-10(13)15-11(17-9)14-8-5-3-2-4-7(8)12/h2-5H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXVMBJPEOMMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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